molecular formula C17H18N6O3S B2563845 N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-4-sulfamoylbenzamide CAS No. 1428357-29-2

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-4-sulfamoylbenzamide

Cat. No.: B2563845
CAS No.: 1428357-29-2
M. Wt: 386.43
InChI Key: YFXDSUUNWUWXOH-UHFFFAOYSA-N
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Description

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-4-sulfamoylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazine ring substituted with a pyrrole moiety, an ethyl linker, and a benzamide group with a sulfonamide substituent. Its unique structure suggests it may have interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-4-sulfamoylbenzamide typically involves multi-step organic reactions. One common route starts with the preparation of the pyridazine core, which can be synthesized via cyclization reactions involving hydrazine derivatives and appropriate dicarbonyl compounds. The pyrrole ring can be introduced through a palladium-catalyzed cross-coupling reaction.

The ethyl linker is then attached using an alkylation reaction, followed by the introduction of the benzamide group through an amidation reaction. The sulfonamide group is typically introduced in the final step via sulfonylation using sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-4-sulfamoylbenzamide can undergo various chemical reactions, including:

    Oxidation: The pyrrole and pyridazine rings can be oxidized under strong oxidative conditions, potentially leading to ring-opening or formation of N-oxides.

    Reduction: The compound can be reduced at the sulfonamide group to form corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, particularly at positions ortho and para to the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid and sulfuric acid.

Major Products

The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides or ring-opened products, while reduction could yield primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-4-sulfamoylbenzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medical research, this compound may serve as a lead compound for drug discovery. Its structural features suggest potential activity as an enzyme inhibitor or receptor modulator. Studies could focus on its effects on specific biological targets, such as kinases or G-protein coupled receptors.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electronic properties. It may also find applications in the development of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-4-sulfamoylbenzamide would depend on its specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. If it targets a receptor, it could act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)picolinamide
  • N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2-phenylbutanamide

Uniqueness

Compared to similar compounds, N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-4-sulfamoylbenzamide stands out due to the presence of the sulfonamide group, which can enhance its solubility and bioavailability. The combination of the pyridazine and pyrrole rings also provides a unique scaffold that can interact with biological targets in distinct ways, potentially leading to novel therapeutic effects.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]-4-sulfamoylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O3S/c18-27(25,26)14-5-3-13(4-6-14)17(24)20-10-9-19-15-7-8-16(22-21-15)23-11-1-2-12-23/h1-8,11-12H,9-10H2,(H,19,21)(H,20,24)(H2,18,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXDSUUNWUWXOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=NN=C(C=C2)NCCNC(=O)C3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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